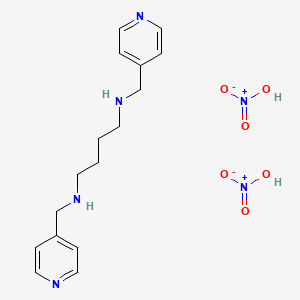
N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid is a compound that combines the structural features of pyridine and butane-1,4-diamine with nitric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine typically involves a condensation reaction between butane-1,4-diamine and pyridine-4-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid . The resulting product is then treated with nitric acid to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could enhance the efficiency of the process, allowing for better control over reaction conditions and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Medicine: Investigated for its potential use in therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
Wirkmechanismus
The mechanism by which N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, influencing their activity and function. The pathways involved often include coordination to metal centers, hydrogen bonding, and π-π interactions with aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine: Similar structure but with a cyclohexane core instead of butane.
N,N’-bis(pyridin-2-ylmethyl)butane-1,4-diamine: Similar but with pyridine rings at the 2-position.
N,N’-bis(pyridin-4-ylmethyl)oxamide: Contains an oxamide linkage instead of a butane-1,4-diamine core.
Uniqueness
N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid is unique due to its specific combination of pyridine and butane-1,4-diamine with nitric acid, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
185335-09-5 |
|---|---|
Molekularformel |
C16H24N6O6 |
Molekulargewicht |
396.40 g/mol |
IUPAC-Name |
N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid |
InChI |
InChI=1S/C16H22N4.2HNO3/c1(7-19-13-15-3-9-17-10-4-15)2-8-20-14-16-5-11-18-12-6-16;2*2-1(3)4/h3-6,9-12,19-20H,1-2,7-8,13-14H2;2*(H,2,3,4) |
InChI-Schlüssel |
RCUQPMNDELCMLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CNCCCCNCC2=CC=NC=C2.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


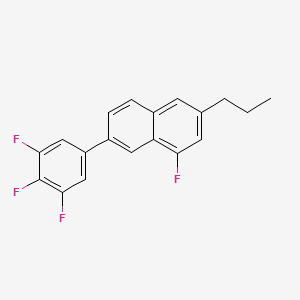
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
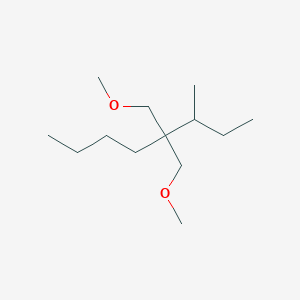
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
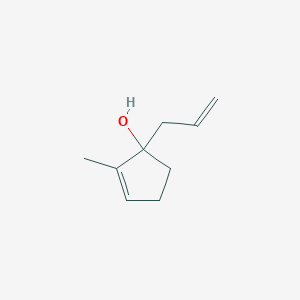
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
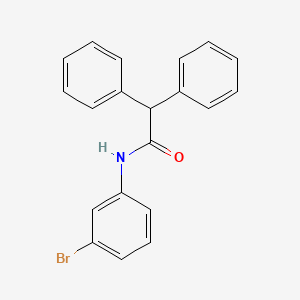
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
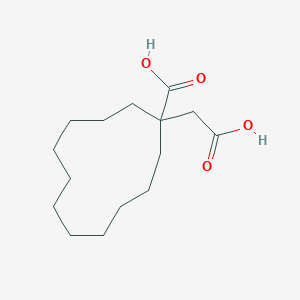
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)

